5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

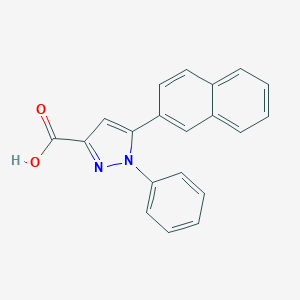

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound features a pyrazole ring substituted with a naphthalene group at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 2-naphthylhydrazine with ethyl 2-oxo-2-phenylacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Pyrazole derivatives have been studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, this compound is explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology due to its ability to emit light when subjected to an electric current.

- Fluorescent Dyes : Its structural characteristics allow it to be used as a fluorescent dye in various biological imaging applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The ability to modify the pyrazole ring allows researchers to create various derivatives with enhanced biological activities or improved physical properties.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In research conducted at a leading cancer research institute, the compound was tested against several cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-phenyl-3-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group at the 3-position, along with the naphthalene and phenyl groups, provides distinct steric and electronic properties that differentiate it from other similar compounds.

Biologische Aktivität

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 144252-16-4) is a heterocyclic compound belonging to the pyrazole class. Its unique structural characteristics, including a naphthalene group at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid at the 3-position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and other pharmacological properties.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.34 g/mol. The compound's structure is illustrated below:

Table 1: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O2 |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 144252-16-4 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazoles exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, one study reported that certain pyrazole derivatives demonstrated selective COX-2 inhibition with minimal side effects on gastric tissues, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including this compound, exhibit promising anticancer activity. A molecular docking study suggested that this compound could interact effectively with various cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC7721) cancer cells . The mechanism of action is believed to involve apoptosis induction and inhibition of tumor growth.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. In one study, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated significant antimicrobial activity, particularly against E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

Other Pharmacological Activities

Beyond anti-inflammatory and anticancer properties, this compound exhibits other biological activities:

- Antitubercular Activity : Some studies have highlighted its potential in combating tuberculosis through inhibition of mycobacterial growth .

- Antifungal Activity : It has shown effectiveness against fungal strains such as Aspergillus niger .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of the compound were administered to evaluate their anti-inflammatory effects. Results indicated that some derivatives significantly reduced edema compared to controls, demonstrating their potential as effective anti-inflammatory agents .

Case Study 2: Anticancer Potential

A recent study utilized a series of synthesized pyrazole derivatives in vitro against various cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .

Eigenschaften

IUPAC Name |

5-naphthalen-2-yl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCDSWNFZGRAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378105 | |

| Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144252-16-4 | |

| Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.